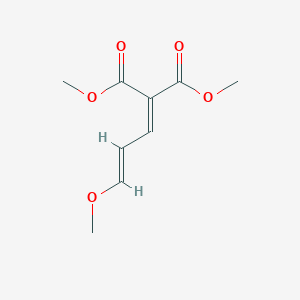

2-(3-Methoxyallylidene)malonic acid dimethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimethyl 2-(3-methoxyallylidene)malonate is an organic compound with the molecular formula C9H12O5 and a molecular weight of 200.19 g/mol . It is a derivative of malonic acid and is characterized by the presence of a methoxyallylidene group. This compound is primarily used in research and industrial applications due to its versatile reactivity and potential for forming various derivatives.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dimethyl 2-(3-methoxyallylidene)malonate can be synthesized through several methods. One common approach involves the condensation of dimethyl malonate with an appropriate aldehyde under basic conditions. For instance, the reaction of dimethyl malonate with 3-methoxyacrolein in the presence of a base such as sodium methoxide can yield the desired product .

Industrial Production Methods

Industrial production of dimethyl malonate typically involves the esterification of cyanoacetic acid with methanol in the presence of sulfuric acid as a catalyst. This method is efficient and suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyl 2-(3-methoxyallylidene)malonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the methoxyallylidene group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Dimethyl 2-(3-methoxyallylidene)malonate has several applications in scientific research:

Mécanisme D'action

The mechanism of action of dimethyl 2-(3-methoxyallylidene)malonate involves its ability to undergo various chemical transformations. For example, in a base-catalyzed reaction, the compound can form enolates that participate in nucleophilic addition reactions. This reactivity is crucial for its role in forming complex organic molecules . The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents introduced during the synthesis .

Comparaison Avec Des Composés Similaires

Dimethyl 2-(3-methoxyallylidene)malonate can be compared with other malonate derivatives, such as:

Dimethyl malonate: A simpler derivative used in similar synthetic applications.

Diethyl malonate: Another ester of malonic acid with similar reactivity but different solubility and physical properties.

Methyl 2-(3-methoxyallylidene)malonate: A closely related compound with one less methoxy group, affecting its reactivity and applications.

Activité Biologique

2-(3-Methoxyallylidene)malonic acid dimethyl ester, with the chemical formula C₉H₁₂O₅ and CAS number 41530-32-9, is a compound that has garnered interest in various fields of biological research. Despite limited data specifically focused on this compound, its structural analogs often exhibit significant biological activities, suggesting potential pharmacological applications.

The compound is characterized by:

- Molecular Weight : 200.19 g/mol

- Appearance : Clear yellow-green low melting solid

- Boiling Point : 120-125 °C at 0.3 mmHg

- Purity : Typically ≥94% as determined by gas chromatography (GC) .

Biological Activity Overview

While direct studies on the biological activity of this compound are sparse, compounds with similar structures have shown promising activities, including:

- Antioxidant Properties : Many malonic acid derivatives possess antioxidant capabilities, potentially mitigating oxidative stress in biological systems.

- Antimicrobial Activity : Some analogs have demonstrated effectiveness against various pathogens, suggesting that this compound may also exhibit antimicrobial properties.

- Anti-inflammatory Effects : Certain derivatives are noted for their ability to reduce inflammation, which could be beneficial in treating chronic inflammatory conditions.

Antioxidant Activity

A study investigating the antioxidant potential of malonic acid derivatives found that compounds with methoxy groups significantly enhanced radical scavenging activity. This suggests that this compound could similarly contribute to antioxidant defense mechanisms in cells.

Antimicrobial Properties

Research on structurally related compounds has indicated that certain malonate esters exhibit broad-spectrum antimicrobial activity. For instance, a series of experiments showed that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria. Although specific data for this compound is not available, the structural similarities imply potential efficacy in this area.

Anti-inflammatory Studies

In vitro studies have demonstrated that malonic acid derivatives can inhibit pro-inflammatory cytokines. A case study involving a related compound showed a reduction in TNF-alpha and IL-6 levels in macrophages treated with the compound, indicating a possible pathway for anti-inflammatory action.

Comparative Table of Biological Activities

| Compound | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | Potentially high | Unknown | Potentially significant |

| Related Malonate Derivative A | High | Effective against E. coli | Significant reduction in cytokines |

| Related Malonate Derivative B | Moderate | Effective against S. aureus | Moderate reduction in cytokines |

Propriétés

IUPAC Name |

dimethyl 2-[(E)-3-methoxyprop-2-enylidene]propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O5/c1-12-6-4-5-7(8(10)13-2)9(11)14-3/h4-6H,1-3H3/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBNTZJTOBIOHL-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC=C(C(=O)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C/C=C(C(=O)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.